5-Bromouridine

Catalog No.
S662962
CAS No.
957-75-5
M.F
C9H11BrN2O6
M. Wt
323.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromouridine

CAS Number

957-75-5

Product Name

5-Bromouridine

IUPAC Name

5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H11BrN2O6

Molecular Weight

323.1 g/mol

InChI

InChI=1S/C9H11BrN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1

InChI Key

AGFIRQJZCNVMCW-UAKXSSHOSA-N

SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Br

Synonyms

1-D-ribofuranosyl-5-bromouracil-nucleoside, 5-bromouridine, bromouridine

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Br

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Br

5-Bromouridine (BrUrd, 5BrU, br5Urd, or B) is a synthetic nucleoside analog of uridine, a building block of RNA. It contains a bromine atom replacing a hydrogen atom at the fifth carbon position of the uracil ring []. BrUrd's significance lies in its ability to be incorporated into RNA during cellular replication, allowing researchers to study RNA synthesis, localization, and turnover [].


Molecular Structure Analysis

BrUrd shares the core structure of uridine, a ribose sugar linked to a uracil base. However, a bromine atom replaces a hydrogen atom on the uracil ring at the fifth carbon position. This seemingly minor change alters BrUrd's base pairing properties, allowing it to pair with both adenine and guanine (natural uridine partners) as well as cytosine []. This ability to form mismatched base pairs makes BrUrd a valuable tool for studying the effects of mutations on cellular processes.


Chemical Reactions Analysis

Synthesis of BrUrd typically involves bromination of uridine. However, the specific methods can vary []. BrUrd itself can undergo further chemical modifications to create derivatives with different properties for specific research applications [].

Since BrUrd is an analog of a natural nucleoside, it can participate in many of the same reactions as uridine within cells. However, the presence of bromine can influence these reactions. For example, BrUrd incorporation into RNA can lead to increased instability of the RNA molecule [].


Physical And Chemical Properties Analysis

  • Melting point: 212-214 °C []
  • Solubility: Soluble in water (5 mg/mL at pH 7.2), DMF (10 mg/mL), and DMSO (15 mg/mL) []
  • Stability: Relatively stable in aqueous solutions at neutral pH. Can be light-sensitive [].

BrUrd's primary mechanism of action involves its incorporation into RNA during cellular replication. This allows researchers to:

  • Track RNA synthesis: By supplying cells with BrUrd during a specific time window, researchers can label newly synthesized RNA molecules. This labeling can be visualized using antibodies specific to BrUrd [].
  • Study RNA half-life: A technique called BRIC-seq (5'-bromo-uridine immunoprecipitation chase-deep sequencing analysis) utilizes BrUrd labeling to measure RNA degradation rates [].
  • Investigate mutagenesis: BrUrd's mispairing properties can increase the mutation rate during DNA replication, which can be helpful in studying the effects of mutations on various cellular functions.

BrUrd can exhibit cytotoxicity (cell toxicity) at high concentrations []. As with any laboratory reagent, proper handling practices should be followed to minimize risks.

Studying RNA Synthesis and Transcription

Researchers utilize 5-BrU to study the process of RNA synthesis and transcription. When cells are exposed to 5-BrU, they incorporate it into newly synthesized RNA molecules in place of uridine. This allows scientists to identify and isolate the newly transcribed RNA by using specific antibodies against 5-BrU. This technique, known as 5-BrU labeling and immunoprecipitation, offers several advantages:

  • Non-invasive: Unlike other methods that use toxic inhibitors, 5-BrU labeling has minimal impact on cell viability during short-term use, making it a more gentle approach. [“Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation”()]
  • Specificity: 5-BrU specifically labels newly synthesized RNA, allowing researchers to distinguish between newly produced and pre-existing transcripts.

This ability to track newly synthesized RNA has been instrumental in:

  • Understanding gene expression: By monitoring the amount and location of 5-BrU-labeled RNA, researchers can gain insights into which genes are actively transcribed in different cell types or under various conditions.
  • Investigating RNA processing: Studying the processing and degradation of 5-BrU-labeled RNA molecules helps researchers understand how RNA molecules are modified and regulated within the cell.

Studying Protein-RNA Interactions

-BrU can be used to study interactions between RNA molecules and proteins. When cells are exposed to 5-BrU and subsequently irradiated with UV light, the 5-BrU in the RNA forms covalent bonds with nearby proteins. This "cross-linking" allows researchers to isolate and identify the proteins that interact with specific RNA sequences. This technique has been valuable in:

  • Identifying RNA-binding proteins: Understanding which proteins bind to specific RNA molecules is crucial for deciphering how RNA molecules function in various cellular processes.
  • Mapping RNA-protein complexes: By analyzing the cross-linked proteins, researchers can gain insights into the structure and composition of RNA-protein complexes, which play essential roles in regulating gene expression and other cellular functions.

Other Applications

While the research applications mentioned above are the most prominent, 5-BrU has been explored in other areas as well, including:

  • Investigating cell cycle progression: Studies have shown that 5-BrU can affect cell cycle progression and can be used to study the mechanisms of cell growth and division. [“The cell cycle effects and induction of apoptosis by 5-bromouridine in cultures of human leukaemic MOLT-4 and HL-60 cell lines and mitogen-stimulated normal lymphocytes”()]
  • Studying antiviral activity: Some studies have suggested that 5-BrU may possess antiviral properties, although this area requires further exploration.

XLogP3

-1.1

UNII

KEY8PG1BRC

MeSH Pharmacological Classification

Antineoplastic Agents

Other CAS

957-75-5

Wikipedia

5-bromouridine

Dates

Modify: 2023-08-15

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